A Technical Guide to the Physicochemical Properties of cis-4-Nonenal
A Technical Guide to the Physicochemical Properties of cis-4-Nonenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Nonenal is an unsaturated aldehyde that belongs to the class of reactive aldehydes often generated during lipid peroxidation. As a product of oxidative stress, it and related compounds are of significant interest in various fields, including food science, toxicology, and drug development, due to their potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of cis-4-Nonenal, detailed experimental protocols for their determination, and a discussion of its potential role in biological signaling pathways.
Physicochemical Properties
The physicochemical properties of cis-4-Nonenal are crucial for its handling, formulation, and understanding its biological fate. The following tables summarize the key quantitative data available for this compound. It is important to note that some of these values are estimated and should be considered as such.
Table 1: General Physicochemical Properties of cis-4-Nonenal
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 140.22 g/mol | --INVALID-LINK-- |
| CAS Number | 2277-15-8 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid (estimated) | --INVALID-LINK-- |
| Odor | Fatty, green, cucumber-like | --INVALID-LINK-- |
Table 2: Thermodynamic and Solubility Properties of cis-4-Nonenal
| Property | Value | Source(s) |
| Boiling Point | 196.00 to 197.00 °C @ 760.00 mm Hg (estimated) | --INVALID-LINK-- |
| Melting Point | Not available | |
| Density | ~0.847 g/cm³ (estimated for related isomers) | --INVALID-LINK-- |
| Vapor Pressure | 0.398000 mmHg @ 25.00 °C (estimated) | --INVALID-LINK-- |
| Flash Point | 152.00 °F. TCC ( 66.80 °C. ) (estimated) | --INVALID-LINK-- |
| Solubility in Water | 204.9 mg/L @ 25 °C (estimated, sparingly soluble) | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in alcohol | --INVALID-LINK-- |
| logP (o/w) | 2.999 (estimated) | --INVALID-LINK-- |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experiments.
Boiling Point Determination (Siwoloboff Method)
This micro-method is suitable for determining the boiling point of small liquid samples.[1][2][3][4][5]
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
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Capillary tube (sealed at one end)
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Rubber band or wire for attachment
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Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
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A small amount of the liquid cis-4-Nonenal (a few drops) is placed into the small test tube.
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A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
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The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in a Thiele tube or oil bath, with the heat-transfer liquid level above the sample.
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The apparatus is heated gently. Initially, a slow stream of bubbles will emerge from the capillary tube as the air inside expands.
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As the temperature approaches the boiling point, the rate of bubbling will increase.
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The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.
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The heat source is then removed, and the apparatus is allowed to cool slowly.
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The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[1]
Figure 1. Workflow for Boiling Point Determination by the Siwoloboff Method.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.[6][7][8][9][10]
Apparatus:
-
Glass flasks or vials with stoppers
-
Shaker or agitator (e.g., orbital shaker)
-
Constant temperature bath or incubator
-
Analytical balance
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Filtration apparatus (e.g., syringe filters)
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Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-MS)
Procedure:
-
An excess amount of cis-4-Nonenal is added to a known volume of purified water in a flask.
-
The flask is sealed to prevent evaporation.
-
The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After agitation, the solution is allowed to stand to allow undissolved material to settle.
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A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved droplets of cis-4-Nonenal.
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The concentration of cis-4-Nonenal in the clear filtrate is then determined using a suitable analytical method (e.g., GC-MS after extraction into an organic solvent).
-
The experiment is typically performed in triplicate to ensure accuracy.
Figure 2. Experimental Workflow for the Shake-Flask Solubility Method.
Spectral Data
Spectral analysis is essential for the structural elucidation and identification of cis-4-Nonenal. While a dedicated spectral analysis is beyond the scope of this guide, representative data can be found in spectral databases such as SpectraBase.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.5-10.0 ppm), olefinic protons of the cis double bond (around 5.3-5.5 ppm), and aliphatic protons of the n-pentyl and propyl chains.
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (around 200 ppm), signals for the sp² hybridized carbons of the double bond, and signals for the sp³ hybridized carbons of the alkyl chains.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of cis-4-Nonenal will be characterized by strong absorption bands corresponding to:
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C=O stretching of the aldehyde at approximately 1720-1740 cm⁻¹.
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C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.
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C=C stretching of the cis-alkene around 1650 cm⁻¹.
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=C-H bending of the cis-alkene around 675-730 cm⁻¹.
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C-H stretching of the aliphatic chains just below 3000 cm⁻¹.
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-
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 140 would be expected, although it may be of low intensity.[12] Common fragmentation patterns for aldehydes include the loss of H (M-1), the loss of the CHO group (M-29), and alpha-cleavage.[12] The fragmentation pattern will also be influenced by the double bond in the carbon chain.
Biological Context and Signaling Pathways
Direct evidence for the involvement of cis-4-Nonenal in specific signaling pathways is limited in the current literature. However, as a product of lipid peroxidation, it belongs to a class of α,β-unsaturated aldehydes that are known to be biologically active.[13][14][15] These compounds are generally considered to be electrophilic and can react with nucleophilic residues in proteins, such as cysteine, histidine, and lysine.[14] This reactivity is the basis for their role in modulating cellular signaling.
The most studied compound in this class is 4-hydroxy-2-nonenal (HNE), which is known to be a key mediator of oxidative stress-induced signaling.[16][17][18] HNE has been shown to influence a variety of signaling pathways, including those involving NF-κB, MAP kinases, and PPAR gamma.[16][17] These pathways are involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Given the structural similarity of cis-4-Nonenal to HNE and other reactive aldehydes, it is plausible that it could participate in similar signaling events. The general mechanism involves the adduction of these aldehydes to key signaling proteins, leading to a modification of their function. This can either activate or inhibit signaling pathways, depending on the specific protein target and the cellular context.
Figure 3. General Role of Lipid Peroxidation Products in Cellular Signaling.
Conclusion
This technical guide has summarized the key physicochemical properties of cis-4-Nonenal, provided detailed experimental protocols for their determination, and discussed its potential biological relevance. While much of the data, particularly regarding its thermodynamic properties and biological activity, is based on estimations and comparisons with related compounds, this guide provides a solid foundation for researchers and professionals working with this molecule. Further experimental validation of the estimated properties and investigation into its specific biological roles are warranted to fully understand the significance of cis-4-Nonenal in scientific and industrial applications.
References
- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. answers.com [answers.com]
- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 4. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. enamine.net [enamine.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. spectrabase.com [spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
